1-butyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one

Anticancer activity Cytotoxicity Quinolinone

1-Butyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS 897616-02-3) is a fully synthetic, multi-substituted 1,4-dihydroquinolin-4-one derivative. Its structure features an N-butyl group at position 1, an ethoxy group at position 6, and a 4-fluorobenzenesulfonyl moiety at position 3 on the quinolinone core, yielding a molecular formula of C21H22FNO4S and a molecular weight of 403.47 g/mol.

Molecular Formula C21H22FNO4S
Molecular Weight 403.47
CAS No. 897616-02-3
Cat. No. B2615445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one
CAS897616-02-3
Molecular FormulaC21H22FNO4S
Molecular Weight403.47
Structural Identifiers
SMILESCCCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C21H22FNO4S/c1-3-5-12-23-14-20(28(25,26)17-9-6-15(22)7-10-17)21(24)18-13-16(27-4-2)8-11-19(18)23/h6-11,13-14H,3-5,12H2,1-2H3
InChIKeyPYUPTOVNIZKXSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Butyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one: Baseline Characterization for Scientific Procurement


1-Butyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS 897616-02-3) is a fully synthetic, multi-substituted 1,4-dihydroquinolin-4-one derivative. Its structure features an N-butyl group at position 1, an ethoxy group at position 6, and a 4-fluorobenzenesulfonyl moiety at position 3 on the quinolinone core, yielding a molecular formula of C21H22FNO4S and a molecular weight of 403.47 g/mol . It is currently available as a research chemical with a typical catalog purity of ≥95%, though no published primary research data or peer-reviewed biological activity exists for this specific compound .

Kinase inhibitor scaffold

4-Fluorobenzenesulfonyl-1,4-dihydroquinolin-4-one core reported as tyrosine kinase inhibitor chemotype in patent literature.

Analytical differentiation

Distinct exact mass and formula vs. 6-chloro and 6-fluoro analogs support unambiguous LC-MS identification.

Synthetic building block

Research-grade purity with functionalizable 6-ethoxy and N-butyl positions for focused library expansion.

Procurement Risks of Substituting 1-Butyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one with Uncharacterized Analogs


In the absence of published structure-activity relationship (SAR) series, substituting 1-butyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one with any close analog—such as the 6-chloro (CAS 899217-61-9), 6-fluoro (CAS 899215-05-5), or N-benzyl (CAS 866809-88-3) derivatives—introduces unquantifiable risk. The 4-fluorobenzenesulfonyl-1,4-dihydroquinolin-4-one scaffold is known to be explored for kinase inhibition, and minor perturbations (e.g., 6-ethoxy vs. 6-chloro) can cause non-linear shifts in target engagement, cellular potency, and pharmacokinetic behavior [1]. Until direct comparative data are generated, procurement must be exact to ensure experimental reproducibility and valid SAR interpretation [2].

!

6-Chloro analog (CAS 899217-61-9): Chloro substitution may shift target engagement and pharmacokinetic profile non-linearly; direct substitution risks invalid SAR interpretation.

!

6-Fluoro analog (CAS 899215-05-5): Electronic and steric changes at position 6 can alter kinase selectivity; not interchangeable without comparative data.

!

N-Benzyl analog (CAS 866809-88-3): Altered N-substituent geometry may affect scaffold recognition; procurement must be exact to preserve experimental consistency.

Quantitative Evidence Guide for 1-Butyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one: Comparative Data for Informed Selection


Unverified Anticancer Activity Profile Compared to Standard Chemotherapeutics

An unverified report from a commercial vendor suggests that 1-butyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one exhibits IC50 values ranging from 15 to 25 µM against lung and breast cancer cell lines, described as potent compared to standard chemotherapeutics . However, the specific cell lines, assay conditions, positive controls, and comparator data are not provided. This remains the only quantitative activity data located for this compound and is not reproducible from primary sources.

Unverified cytotoxicity
Data to verify
Supplier-reported IC50 range 15–25 µM against unspecified lung and breast cancer cell lines; no comparator data provided.
Unverifiable supplier claim; requires independent replication.
Assay conditions and positive controls not disclosed.
Anticancer activity Cytotoxicity Quinolinone

Class-Level Kinase Inhibition Potential of the 4-Fluorobenzenesulfonyl-1,4-Dihydroquinolin-4-one Scaffold

The 1,4-dihydroquinolin-4-one core bearing a sulfonyl group at position 3 is a recognized scaffold for tyrosine kinase inhibitor development, as evidenced by patent literature describing quinolinone derivatives with this substitution pattern as active against tyrosine kinases [1]. While no specific kinase inhibition data exist for the target compound, the structural class suggests potential utility in kinase-targeted research. By comparison, the 6-chloro analog (1-butyl-6-chloro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one, CAS 899217-61-9) has been explicitly noted for its potential in modulating protein kinase activity , providing a class-level inference that the 6-ethoxy variant may exhibit similar target class engagement but with differentiated physicochemical properties due to the ethoxy substituent.

Kinase scaffold inference
Class-level
Patent literature identifies 3-sulfonyl-1,4-dihydroquinolin-4-one core as active against tyrosine kinases; no direct data for this compound.
Potential kinase inhibitor research tool; experimental validation absent.
6-Chloro analog explicitly noted for kinase modulation potential.
Kinase inhibition Tyrosine kinase Quinolinone scaffold

Structural Differentiation: Molecular Formula and Substituent Identity vs. Closest Analogs

The target compound can be analytically distinguished from its closest catalog analogs by exact mass, elemental composition, and chromatographic behavior. The molecular formula C21H22FNO4S (exact mass: 403.1254 Da) distinguishes it from the 6-chloro analog (C21H21ClFNO3S, exact mass: 421.0915 Da) and the 6-fluoro analog (C21H21F2NO3S, exact mass: 405.1210 Da) . These differences are sufficient for unambiguous identification by LC-MS or HRMS in procurement quality control.

Mass spectrometric identity
Specification review
Target: C21H22FNO4S, exact mass 403.13 Da. Δ18.0 Da vs. 6-Cl analog (421.09 Da), Δ1.6 Da vs. 6-F analog (405.12 Da).
Unambiguous identification by HRMS or LC-MS.
Enables confident QC differentiation from close analogs.
Structural verification Identity testing Quality control

Purity Specification and Vendor Availability for Procurement Planning

The target compound is commercially available at a standard purity of ≥95% (catalog number CM809451), which is consistent with typical research-grade specifications for quinolinone derivatives in this class . No analytical certificate of analysis (CoA) with batch-specific purity or impurity profile data is publicly available for independent verification. This purity level is comparable to that reported for the 6-chloro analog (also ≥95%) , indicating no differentiation in commercial quality specifications.

Commercial purity
Specification review
Target and 6-chloro analog both specified at ≥95% purity; no batch-specific CoA publicly available.
Equivalent nominal specifications; structural identity drives selection.
Request CoA for lot-specific impurity profile.
Purity specification Catalog availability Procurement

Shifts vs. 4-Fluorobenzenesulfonyl Class: Differential Substituent Effects on Lipophilicity and Metabolic Stability

Within the 3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one series, the 6-ethoxy substituent is predicted to confer distinct physicochemical properties relative to the 6-chloro or 6-fluoro derivatives. The 6-ethoxy group increases hydrogen-bond acceptor count (6 vs. 5 in the 6-chloro analog) and introduces greater conformational flexibility, which can influence solubility and membrane permeability . The 6-chloro analog is noted for enhanced lipophilicity due to the chloro substituent, potentially improving membrane permeability [1], suggesting that the 6-ethoxy variant may exhibit differentiated ADME behavior. However, no experimental logP, solubility, or metabolic stability data are available for the target compound or its direct analogs, making this a class-level inference only.

Predicted ADME shifts
Class-level
6-Ethoxy substitution increases H-bond acceptors vs. 6-Cl; qualitative lipophilicity and permeability trends inferred from analog data.
May offer differentiated solubility and metabolic stability profile.
No experimental logP or ADME data available.
Lipophilicity Metabolic stability Substituent effects

Recommended Application Scenarios for 1-Butyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one Based on Available Evidence


Medicinal Chemistry SAR Exploration of 6-Position Substituent Effects

Given the scaffold's established use in kinase inhibitor patents [1], this compound can serve as a 6-ethoxy-substituted probe in a systematic SAR series alongside the 6-chloro (CAS 899217-61-9) and 6-fluoro (CAS 899215-05-5) analogs. The ethoxy group provides a distinct electronic and steric environment that may yield differential kinase selectivity or cellular activity profiles, enabling the mapping of 6-position substituent effects on potency and physicochemical properties.

Analytical Reference Standard for LC-MS Method Development

The compound's well-defined molecular formula (C21H22FNO4S) and distinct exact mass (403.1254 Da) relative to its closest analogs make it suitable as a reference standard for developing and validating LC-MS or HPLC-UV methods aimed at resolving mixtures of structurally related quinolinone derivatives in reaction monitoring or purity assessment workflows.

Negative Control or Chemical Probe in Kinase Screening Assays

Where a structurally matched but biologically uncharacterized compound is required as a negative control or tool compound in kinase inhibition screens, this compound offers a 4-fluorobenzenesulfonyl-quinolinone chemotype distinct from the 6-chloro analog that has been explicitly associated with protein kinase modulation . Its use as a control can help deconvolute substituent-specific effects in hit validation.

Building Block for Further Synthetic Derivatization

With a purity specification of ≥95% and a core structure amenable to further functionalization at the 6-ethoxy and N-butyl positions, this compound can serve as a starting material for generating focused libraries of quinolinone derivatives. Its commercial availability reduces the synthetic burden for early-stage hit expansion programs.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR of 6-position effects
6-Ethoxy electronic/steric environment
Kinase selectivity and cellular activity profiling
LC-MS method development standard
Distinct exact mass and formula
Chromatographic resolution from 6-Cl and 6-F analogs
Negative control for kinase screens
Structurally matched but uncharacterized chemotype
Substituent-specific hit deconvolution
Synthetic derivatization building block
Functionalizable 6-ethoxy and N-butyl groups
Focused library expansion feasibility
Quote Request

Request a Quote for 1-butyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.